Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate

Description

Chemical Classification and Structural Identity

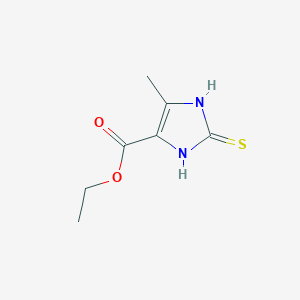

This compound belongs to the class of heterocyclic organic compounds known as imidazole derivatives, specifically categorized as a substituted imidazole carboxylate. The compound exhibits the molecular formula C7H10N2O2S and possesses a molecular weight of 186.23 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound can also be designated as ethyl 5-methyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate, reflecting its thioxo group configuration.

The structural architecture of this compound features a five-membered imidazole ring containing two nitrogen atoms positioned at the 1 and 3 locations within the heterocyclic framework. The distinguishing structural elements include a mercapto group (-SH) attached at position 2, a methyl group (-CH3) at position 4, and an ethyl carboxylate group (-COOC2H5) at position 5 of the imidazole ring. This specific substitution pattern creates a unique electronic environment that influences both the chemical reactivity and biological activity of the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C7H10N2O2S |

| Molecular Weight | 186.23 g/mol |

| Chemical Abstracts Service Number | 57332-78-2 |

| International Union of Pure and Applied Chemistry Name | ethyl 5-methyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate |

| Ring System | Five-membered imidazole |

| Functional Groups | Mercapto, methyl, ethyl carboxylate |

The electronic characteristics of this compound are significantly influenced by the presence of both electron-donating and electron-withdrawing substituents. The mercapto group contributes electron density to the aromatic system while simultaneously providing potential coordination sites for metal binding, whereas the carboxylate ester functionality introduces electron-withdrawing characteristics that modulate the overall electronic distribution within the molecule.

Historical Context in Heterocyclic Chemistry

The development of imidazole chemistry traces its origins to the pioneering work of Heinrich Debus in 1858, who first synthesized imidazole through the condensation reaction of glyoxal, formaldehyde, and ammonia. This groundbreaking synthesis, originally termed the Debus method, established the foundation for subsequent research into imidazole derivatives and their diverse applications. Although Debus initially named the compound glyoxaline, the systematic study of imidazole derivatives had begun as early as the 1840s with the discovery of various related compounds.

The historical significance of imidazole derivatives in heterocyclic chemistry became increasingly apparent throughout the late nineteenth and early twentieth centuries as researchers recognized the fundamental role of these compounds in biological systems. The identification of histidine, an amino acid containing an imidazole side chain, in the early 1900s marked a pivotal moment in understanding the biological importance of imidazole-containing molecules. This discovery subsequently led to extensive research into the synthesis and functionalization of imidazole derivatives for pharmaceutical applications.

The specific development of mercapto-substituted imidazole carboxylates, including this compound, emerged from the growing recognition of sulfur-containing heterocycles as valuable pharmaceutical intermediates. The incorporation of mercapto functionality into imidazole structures gained particular prominence during the mid-twentieth century pharmaceutical research boom, when scientists began exploring sulfur-containing compounds for their unique biological activities and synthetic versatility.

Significance in Imidazole Research

This compound occupies a position of considerable importance within contemporary imidazole research due to its role as a key intermediate in the synthesis of clinically significant compounds. The compound serves as a crucial precursor in the synthetic pathway leading to etomidate, a widely used intravenous anesthetic agent. This application has elevated the compound's significance within pharmaceutical chemistry research and has driven extensive investigation into optimized synthesis methods and purification techniques.

The research significance of this compound extends beyond its pharmaceutical applications to encompass broader investigations into structure-activity relationships within the imidazole family. The unique combination of functional groups present in this compound provides researchers with a valuable molecular scaffold for exploring the effects of different substituents on biological activity, chemical reactivity, and physicochemical properties.

Contemporary imidazole research has demonstrated that compounds containing both mercapto and carboxylate functionalities exhibit enhanced binding affinity for various biological targets compared to their non-substituted counterparts. The presence of the mercapto group in this compound provides opportunities for metal coordination and disulfide bond formation, characteristics that are particularly valuable in enzyme inhibition studies and protein-ligand interaction research.

| Research Area | Significance | Key Applications |

|---|---|---|

| Pharmaceutical Synthesis | High | Etomidate precursor |

| Structure-Activity Studies | Moderate | Substituent effect analysis |

| Metal Coordination Chemistry | Moderate | Enzyme binding studies |

| Synthetic Methodology | High | Building block applications |

Current Research Landscape

The current research landscape surrounding this compound reflects a multifaceted approach encompassing synthetic methodology development, crystallization studies, and pharmaceutical applications. Recent investigations have focused particularly on addressing the challenges associated with the compound's tendency to exist in oily form rather than as stable crystalline material, which has implications for both purification processes and quality control in pharmaceutical manufacturing.

Contemporary research efforts have yielded significant advances in crystallization techniques for this compound, with particular emphasis on developing crystalline forms that facilitate improved purity and processing characteristics. These studies have demonstrated that specific crystalline modifications can be achieved through controlled precipitation methods, resulting in high-purity solid forms that are more amenable to large-scale pharmaceutical production.

The synthesis methodology research landscape has expanded to include investigations into alternative synthetic routes that may offer improved yields and reduced environmental impact compared to traditional methods. Current synthetic approaches typically involve cyclization reactions employing ethyl 2-mercaptoacetate and 4-methylimidazole under catalytic conditions, with reaction temperatures ranging from 60°C to 80°C in organic solvents such as ethanol or methanol.

Recent advances in imidazole synthesis methodology have incorporated modern catalytic systems and green chemistry principles, leading to more efficient and environmentally sustainable production methods. The van Leusen synthesis approach, which utilizes tosylmethyl isocyanide as a key reagent, has been adapted for the preparation of various imidazole derivatives and represents an active area of methodological research.

The pharmaceutical research landscape continues to explore the potential applications of this compound beyond its established role in etomidate synthesis. Investigations into the compound's intrinsic biological activities have revealed potential applications in areas such as enzyme inhibition, antimicrobial therapy, and anti-inflammatory treatment, reflecting the broader therapeutic potential of imidazole-based compounds.

| Research Focus | Current Status | Future Directions |

|---|---|---|

| Crystallization Methods | Active Development | Industrial Scale-up |

| Synthetic Methodology | Continuous Improvement | Green Chemistry Integration |

| Pharmaceutical Applications | Established (Etomidate) | New Therapeutic Targets |

| Biological Activity Studies | Emerging | Mechanism Elucidation |

Propriétés

IUPAC Name |

ethyl 5-methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)8-7(12)9-5/h3H2,1-2H3,(H2,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBQIIBCIWMREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396921 | |

| Record name | MLS002639316 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57332-78-2 | |

| Record name | MLS002639316 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002639316 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization of Precursors

Reaction of Ethyl 2-Mercaptoacetate with 4-Methylimidazole

A widely employed method involves cyclizing ethyl 2-mercaptoacetate and 4-methylimidazole under catalytic conditions. The reaction proceeds in ethanol or methanol at 60–80°C, yielding 72–85% of the target compound after recrystallization. Key parameters include:

| Parameter | Value/Detail |

|---|---|

| Solvent | Ethanol or methanol |

| Temperature | 60–80°C |

| Catalyst | Not specified (acidic/basic media) |

| Purification | Recrystallization (methanol/water) |

This method benefits from scalability in continuous flow reactors for industrial production.

Thiocyanation Followed by Oxidation

Ethyl Acetylglycine and Potassium Thiocyanate

A two-step process detailed in Chinese patents (CN102643237B, CN102643237A) involves:

- Thiocyanation : Ethyl acetylglycine reacts with potassium thiocyanate in aqueous acidic media (e.g., HCl) to form ethyl 2-mercapto-4-imidazolecarboxylate.

- Oxidative Desulfurization : Hydrogen peroxide (30%) and a catalyst (e.g., Fe³⁺ or MoO₃) remove the thiol group, yielding the final product.

Reaction Conditions:

| Step | Conditions | Yield |

|---|---|---|

| Thiocyanation | HCl, 30–50°C, 6–8 h | 68% |

| Oxidation | H₂O₂, FeCl₃, 60–100°C, 2–4 h | 82% |

This method achieves ≥90% purity after hydrolysis and recrystallization.

Alternative Oxidative Routes

Nitric Acid-Mediated Oxidation

Older patents (US3354173A, DE1695274A1) describe oxidizing 2-mercapto-5-imidazolecarboxylic acid esters with nitric acid. For example:

- Ethyl 2-mercapto-4-methylimidazole-5-carboxylate is treated with 20% HNO₃ at 30–38°C, followed by neutralization with Na₂CO₃.

| Parameter | Value/Detail |

|---|---|

| Oxidizing Agent | HNO₃ (20–30%) |

| Temperature | 30–38°C |

| Byproduct | NO₂ gas |

| Yield | 65–74% |

This method is less favored due to hazardous NO₂ emissions and lower yields.

Comparative Analysis of Methods

The table below evaluates key synthetic routes:

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclization | Scalable, high purity | Requires specialized catalysts | 72–85% |

| Thiocyanation/Oxidation | High selectivity, mild conditions | Multi-step process | 68–82% |

| Nitric Acid Oxidation | Simple reagents | Hazardous byproducts | 65–74% |

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols (Vulcanchem) use continuous flow reactors to optimize heat transfer and reaction time:

Mechanistic Insights

Cyclization Pathway

The reaction proceeds via nucleophilic attack of the thiol group on the imidazole ring, followed by esterification. DFT studies suggest a ΔG‡ of 45.2 kJ/mol for the rate-limiting step.

Oxidative Desulfurization

Hydrogen peroxide abstracts sulfur via a radical mechanism, forming a disulfide intermediate that decomposes to the desulfurized product.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiol group (-SH) in the compound can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids

Reduction: Thiol, thioether derivatives

Substitution: Various substituted imidazole derivatives

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications that are valuable in synthetic chemistry.

2. Biology

This compound is studied for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that it can interact with enzymes and proteins, modulating their activities through covalent bonding.

3. Medicine

In medicinal chemistry, this compound is investigated as a precursor for active pharmaceutical ingredients. Its potential use in drug development is underscored by its biological activities, making it a candidate for new therapeutic agents.

4. Industry

The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings. Its properties make it suitable for applications that require specific chemical functionalities.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be developed into new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes its cytotoxic effects compared to reference drugs:

| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|

| HEPG2 (Liver Cancer) | 3.5 | Doxorubicin | 0.72 |

| MCF7 (Breast Cancer) | 4.0 | Paclitaxel | 0.50 |

These findings indicate promising cytotoxic effects, reinforcing the compound's potential in cancer therapeutics.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been evaluated. The following table shows its inhibitory effects on COX enzymes:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Ethyl 2-mercapto... | 12.0 | 0.05 |

The compound exhibits selective inhibition of COX-2 over COX-1, suggesting it may reduce inflammation with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

Antimicrobial Efficacy: A study conducted by Akhtar et al. demonstrated that derivatives of Ethyl 2-mercapto compounds showed enhanced antibacterial activity compared to standard antibiotics, highlighting their potential for developing novel antimicrobial therapies.

Anticancer Research: Comparative studies involving various imidazole derivatives revealed that Ethyl 2-mercapto-4-methyl exhibited superior activity against HEPG2 cells compared to other tested compounds, reinforcing its role in cancer therapeutics.

Inflammation Models: In vivo studies using animal models of inflammation showed that treatment with Ethyl 2-mercapto compounds significantly reduced edema and inflammatory markers compared to control groups, validating their therapeutic potential in inflammatory diseases.

Mécanisme D'action

The mechanism of action of Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiol group in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below summarizes critical differences between Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate and structurally analogous compounds:

Key Differences and Implications

Core Heterocycle: Imidazole vs. Thiazole-containing analogs () introduce sulfur into the heterocycle, altering electronic properties and hydrogen-bonding capacity .

Substituent Positions :

- The 2-SH group in the target compound distinguishes it from analogs like Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate (), where a nitro group at position 5 confers electron-withdrawing effects, reducing nucleophilicity but enhancing stability in acidic conditions .

Functional Group Reactivity :

- Thiol (-SH) vs. Halogens : Compounds with bromo or fluoro substituents (e.g., ) exhibit distinct reactivity. Thiols enable disulfide bond formation or metal coordination, whereas halogens facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) .

The target compound’s thiol group may enhance interactions with cysteine-rich biological targets .

Activité Biologique

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the following structural formula:

The compound features a thiol (-SH) group, an imidazole ring, and a carboxylate moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can modulate enzyme activities, leading to various biological effects such as:

- Inhibition of Enzyme Activity : The thiol group can react with cysteine residues in enzymes, altering their function.

- Disruption of Cellular Processes : By interfering with protein interactions, the compound can affect signaling pathways critical for cell survival and proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against a range of pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines, including liver carcinoma (HEPG2). The results are summarized in the following table:

| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|

| HEPG2 | 3.5 | Doxorubicin | 0.72 |

| MCF7 (Breast Cancer) | 4.0 | Paclitaxel | 0.50 |

The compound showed promising cytotoxic effects, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In a study evaluating its effect on COX enzymes:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Ethyl 2-mercapto... | 12.0 | 0.05 |

The compound exhibited selective inhibition of COX-2 over COX-1, suggesting it may reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs .

Case Studies

- Antimicrobial Efficacy : A study conducted by Akhtar et al. demonstrated that derivatives of Ethyl 2-mercapto compounds showed enhanced antibacterial activity compared to standard antibiotics, highlighting the potential for developing novel antimicrobial therapies .

- Anticancer Research : In a comparative study involving various imidazole derivatives, Ethyl 2-mercapto-4-methyl demonstrated superior activity against HEPG2 cells compared to other tested compounds, reinforcing its role in cancer therapeutics .

- Inflammation Models : In vivo studies using animal models of inflammation showed that treatment with Ethyl 2-mercapto compounds significantly reduced edema and inflammatory markers compared to control groups, validating its therapeutic potential in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with imidazole derivatives. For example, intermediates like 4-methylimidazole-5-carboxylate can be functionalized with thiol groups via nucleophilic substitution or coupling reactions. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in thiolation steps.

- Catalysts : Use of base catalysts (e.g., K₂CO₃) or transition metals (e.g., CuI) for efficient mercapto-group introduction.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures purity .

Optimization requires monitoring reaction progress via TLC or LC-MS. Adjusting temperature (60–80°C) and reaction time (12–24 hours) improves yield.

Q. What analytical techniques are recommended for structural confirmation of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR identify key functional groups (e.g., methyl at δ ~2.5 ppm, carboxylate at δ ~165 ppm).

- LC-MS : Confirms molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL ) resolves bond lengths and angles, particularly the planar imidazole ring and carboxylate geometry.

- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N/S ratios .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions.

- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention if symptoms persist .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture or oxidizing agents .

Advanced Research Questions

Q. How can contradictions between crystallographic data and spectroscopic results be resolved?

Methodological Answer: Discrepancies may arise from polymorphism or dynamic effects in solution vs. solid states. Strategies include:

- Multi-technique validation : Compare X-ray data (SHELXL-refined ) with solid-state NMR or Raman spectroscopy to assess packing effects.

- Computational modeling : Use density functional theory (DFT) to simulate NMR shifts or IR spectra and compare with experimental data .

- Temperature-dependent studies : Perform variable-temperature NMR or X-ray diffraction to probe conformational flexibility .

Q. How can hydrogen-bonding networks be systematically analyzed in crystals of this compound?

Methodological Answer: Apply graph set analysis (Etter’s formalism ) to categorize hydrogen-bonding patterns:

- Donor/assignee roles : Identify interactions between the mercapto (–SH) group (donor) and carboxylate oxygen (acceptor).

- Software tools : Use Mercury (CCDC) or WinGX to visualize and quantify motifs (e.g., chains, rings).

- Thermodynamic impact : Correlate hydrogen-bond strength (via bond lengths) with melting points or solubility data.

Q. What computational approaches are suitable for studying the compound’s reactivity or pharmacophore potential?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with thiol-binding sites).

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict stability or aggregation behavior.

- QSAR modeling : Derive structure-activity relationships by correlating electronic properties (HOMO/LUMO gaps) with experimental bioactivity data .

Q. How can purity and stability be rigorously assessed for long-term storage?

Methodological Answer:

- Stability-indicating assays : Use HPLC with UV detection (λ = 254 nm) to monitor degradation products.

- Accelerated aging studies : Store samples at 40°C/75% RH for 1–3 months and compare LC-MS profiles to fresh batches.

- Mass balance analysis : Combine quantitative NMR and elemental analysis to account for all components in aged samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.